molecular formula C12H14O2 B095214 Precocene I CAS No. 17598-02-6

Precocene I

Cat. No. B095214
Key on ui cas rn: 17598-02-6
M. Wt: 190.24 g/mol
InChI Key: CPTJXGLQLVPIGP-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

A mixture of 2.1 g (10 millimoles) of 7-methoxy-2,2-dimethyl-4-chromanone, 50 ml of tetrahydrofuran, 20 ml of water, 2.66 g (15 millimoles) of palladium chloride and 4.2 g (0.11 mole) of sodium tetrahydro borate is stirred at 0° C for 20 minutes and thereafter at 5° C. for a further 4 hours. The reaction mixture is filtered, the filtrate extracted twice with 50 ml of chloroform each. The solvent is distilled off, the residue taken up in 50 ml of toluene and distilled in the presence of anhydrous potassium hydrogen sulfate for 20 minutes. The reaction having been completed the organic phase is washed twice with 20 ml of water each and the solvent is removed. The crude product is purified by column chromatography. Thus 1.75 g of the desired compound are obtained in the form of a colorless oil, yield 85 %.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium tetrahydro borate
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
2.66 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[CH2:8][C:9]([CH3:14])([CH3:13])[O:10]2)=[CH:5][CH:4]=1.O1CCCC1>[Pd](Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH3:14])([CH3:13])[O:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COC1=CC=C2C(CC(OC2=C1)(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
sodium tetrahydro borate
Quantity
4.2 g
Type
reactant
Smiles
Name
palladium chloride
Quantity
2.66 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at 0° C for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 5° C. for a further 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted twice with 50 ml of chloroform each
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
distilled in the presence of anhydrous potassium hydrogen sulfate for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
is washed twice with 20 ml of water each and the solvent
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C2C=CC(OC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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